4-Chlorophenyl phenoxyacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClO3 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-8-13(9-7-11)18-14(16)10-17-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
VAGCZRCNXNGWRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Chlorophenyl Phenoxyacetate and Analogues
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing phenoxyacetate (B1228835) esters and their precursors remain fundamental in organic synthesis. These routes often involve well-established reactions such as esterification and Williamson ether synthesis.
Esterification Reactions for Phenoxyacetate Ester Formation
Esterification is a primary method for the synthesis of phenoxyacetate esters. jocpr.com This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. vaia.comwikipedia.org For the synthesis of 4-chlorophenyl phenoxyacetate, this would involve the reaction of phenoxyacetic acid with 4-chlorophenol (B41353).
The Fischer-Speier esterification is a classic example, where a dehydrating agent, such as sulfuric acid, is used to drive the reversible reaction towards the formation of the ester. vaia.comwikipedia.org The general reaction is as follows:
RCO₂H + R'OH ⇌ RCO₂R' + H₂O wikipedia.org
To improve the yield, Le Chatelier's principle is applied by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. sciencemadness.org
Alternative esterification methods include the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgresearchgate.net This method is particularly useful for reactions that are sensitive to the harsh conditions of traditional acid-catalyzed esterification. researchgate.net
Another approach involves the reaction of alcohols with acyl chlorides or acid anhydrides. wikipedia.org This method is generally irreversible and can provide high yields, but the reagents are often more expensive. wikipedia.org
A variety of catalysts have been developed for esterification reactions, including:
Trifluoroacetic anhydride (B1165640) (TFAA) jocpr.com
Diisopropylazodicarboxylate (DIAD)/Triphenylphosphine (Ph₃P) jocpr.com
2-Chloro-1-methylpyridinium iodide jocpr.com
N,N-Bis(2-oxo-3-oxazolidinyl)phosphordiamidic chloride jocpr.com
p-Toluenesulfonyl chloride (p-TSC) jocpr.com
Condensation and Etherification Reactions in Related Phenoxyacetic Acid Syntheses
The synthesis of the precursor, phenoxyacetic acid, and its substituted analogues often relies on condensation and etherification reactions. The Williamson ether synthesis is a prominent method, involving the reaction of a phenoxide with an α-haloacetate, such as ethyl chloroacetate (B1199739). chegg.commasterorganicchemistry.com
This S_N2 reaction is effective for producing asymmetrical ethers. chegg.com The general scheme involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetate. chegg.commasterorganicchemistry.com
For instance, the synthesis of p-methylphenoxyacetic acid involves the reaction of p-cresol (B1678582) with chloroacetic acid in the presence of a base like potassium hydroxide (B78521). chegg.com Similarly, the synthesis of (4-acetylphenoxy)acetic acid starts with the base-promoted treatment of 4-hydroxyacetophenone with ethyl chloroacetate, followed by hydrolysis. researchgate.net
The reaction conditions, such as the choice of base and solvent, are crucial. Common bases include sodium hydroxide and potassium carbonate, while solvents can range from water to acetone. chegg.comjyoungpharm.in
Advanced Synthetic Approaches
To improve efficiency, yield, and environmental friendliness, advanced synthetic methodologies have been developed for the synthesis of phenoxyacetate derivatives.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netscispace.com This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities. researchgate.netscispace.comorganic-chemistry.org
In the context of esterification, microwave irradiation has been successfully used to synthesize various esters, including those of phenoxyacetic acid. researchgate.netscispace.commedscape.com For example, the esterification of benzoic acid with propanol (B110389) in the presence of sulfuric acid can be completed in just six minutes under microwave conditions. scispace.com The rapid heating provided by microwaves can enhance the reaction rate and efficiency. researchgate.net
Microwave-assisted synthesis can also be applied to the Williamson ether synthesis. The use of microwave irradiation can lead to faster reaction times and improved yields in the synthesis of phenoxyacetic acid precursors.
Catalytic Systems and Reaction Environment Optimization
The development of novel catalytic systems and the optimization of reaction environments are key areas of research for improving the synthesis of phenoxyacetate esters.
Phase-transfer catalysis (PTC) offers an environmentally friendly approach for the synthesis of phenoxyacetic acid derivatives. revmaterialeplastice.ro In a biphasic system, a phase-transfer catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it reacts with the haloacetate. revmaterialeplastice.ro This method can be performed under solventless conditions, reducing the environmental impact. revmaterialeplastice.ro
Ionic liquids have also been explored as both solvents and catalysts for esterification reactions. google.com They offer advantages such as thermal stability, low vapor pressure, and the potential for catalyst recycling. google.com The use of ionic liquids can lead to high product yields and simplified product separation. google.com
Furthermore, the use of solid-supported catalysts, such as polymeric sulfonic acids, can simplify the purification process as the catalyst can be easily removed by filtration. wikipedia.orggoogle.com
Synthesis of Structurally Modified this compound Analogues
The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships. These modifications can be made to either the phenoxyacetic acid moiety or the chlorophenyl group.
For example, analogues can be prepared by starting with substituted phenols or substituted phenoxyacetic acids. The synthesis of 2-(2-(4-chlorophenoxy)phenyl)acetic acid involves the reaction of o-chloroacetophenone with p-chlorophenol in the presence of copper powder and sodium hydroxide. google.com
Other modifications can include the introduction of different substituents on the phenyl rings or the alteration of the ester group. The synthesis of 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate demonstrates the incorporation of both a trifluoromethyl group and an acetamidoethyl ester. prepchem.com
The synthesis of various phenoxyacetic acid derivatives has been reported, including those with pyrazole (B372694), oxadiazole, and other heterocyclic moieties. jyoungpharm.inresearchgate.net These syntheses often involve multi-step reaction sequences, starting with the formation of a substituted phenoxyacetic acid or ester, followed by further chemical transformations. jyoungpharm.inresearchgate.net
For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles starts with the condensation of p-acetamidophenol with ethyl chloroacetate to form ethyl-4-acetamido phenoxy acetate (B1210297). jyoungpharm.in This intermediate is then converted to the corresponding hydrazide, which is subsequently cyclized with various aromatic carboxylic acids to yield the final oxadiazole derivatives. jyoungpharm.in
Table of Synthetic Routes and Conditions
| Product | Reactants | Catalyst/Reagents | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| p-Methylphenoxyacetic acid | p-Cresol, Chloroacetic acid | KOH | Water | Reflux | chegg.com |
| (4-Acetylphenoxy)acetic acid | 4-Hydroxyacetophenone, Ethyl chloroacetate | K₂CO₃, HCl | Acetone | Reflux | researchgate.net |
| Ethyl-4-acetamido phenoxy acetate | p-Acetamidophenol, Ethyl chloroacetate | Anhydrous K₂CO₃ | Dry Acetone | Reflux (6h) | jyoungpharm.in |
| Allyl phenoxyacetate | Phenoxyacetic acid, Allyl alcohol | H₂SO₄ | - | Reflux with Dean-Stark trap | sciencemadness.org |
| 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | o-Chloroacetophenone, p-Chlorophenol | Copper powder, NaOH | - | 125-130°C (10h) | google.com |
| 2-Acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate | (3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile, 2-Acetamidoethanol | HCl | Dimethylformamide, Methylene (B1212753) chloride | -10°C to 0°C | prepchem.com |
Design Principles for Strategic Structural Diversification
The core principle behind the structural diversification of phenoxyacetic acid derivatives is the systematic modification of the molecule to enhance its interaction with specific biological targets. The phenoxyacetic acid moiety serves as a versatile template that can be functionalized in multiple positions. Key design strategies include the introduction of various substituents on the phenyl ring and the transformation of the carboxylic acid group into other functional moieties.
A common strategy involves the substitution of the phenoxy ring with electrophilic groups, such as halogens (e.g., chlorine), in the ortho or para positions, which has been shown to increase activity against certain human pathogenic fungi. bch.roscispace.com The presence of a chlorine atom, as seen in this compound and its derivatives, is often correlated with a significant increase in biological efficacy. innovareacademics.ininnovareacademics.in Another critical design principle is the incorporation of heterocyclic rings, which are known pharmacophores. These rings can introduce new binding interactions, alter polarity, and improve the metabolic stability of the parent compound. The selection of a specific heterocycle—such as a pyrazole, triazole, or oxadiazole—is guided by the desired therapeutic target and structure-activity relationship (SAR) studies. mdpi.com For instance, certain structural motifs, like an aryl group with a para-sulfonyl or aminosulfonyl substitution, are characteristic of selective COX-2 inhibitors. mdpi.com This targeted approach allows chemists to design molecules with improved potency and selectivity.
Synthetic Pathways to Key Derivatives
The synthesis of derivatives from the phenoxyacetic acid scaffold typically begins with the preparation of a reactive intermediate, such as an ester or acid chloride, from the parent acid. This intermediate then serves as a launching point for a variety of chemical transformations.
The conversion of the carboxylic acid group of phenoxyacetic acids into amide and hydrazide functionalities is a fundamental and widely utilized transformation. These derivatives not only possess their own biological activities but also serve as crucial intermediates for the synthesis of more complex molecules, particularly heterocycles. mdpi.comorientjchem.org
The most common method for preparing phenoxyacetic acid hydrazides involves a two-step process. First, the phenoxyacetic acid is esterified, typically using ethanol (B145695) or methanol (B129727), to produce the corresponding ethyl or methyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303), usually in a solvent like ethanol under reflux, to yield the desired hydrazide in high purity. mdpi.comniscpr.res.inresearchgate.netderpharmachemica.com For example, 2,4,5-trichloro-phenoxyacetic acid hydrazide was prepared in excellent yield (87%) by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol. mdpi.com
Amide derivatives are synthesized by reacting the phenoxyacetic acid scaffold with primary or secondary amines. One approach involves grinding equimolar amounts of a phenoxyacetyl hydrazide with various acid chlorides to form carboxamide linkages. orientjchem.org Alternatively, phenoxyacetic acid esters can undergo nucleophilic displacement with amines, such as isopropylamine, morpholine, or piperidine, to yield the corresponding phenoxyacetamides. niscpr.res.in These reactions provide a straightforward route to a diverse range of amide derivatives.
| Derivative Type | Starting Material | Reagents | Key Transformation | Reference(s) |
| Hydrazide | Phenoxyacetic acid ethyl ester | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol | Ester to hydrazide conversion | bch.ro, niscpr.res.in, mdpi.com, researchgate.net |
| Amide | Phenoxyacetic acid ester | Isopropylamine, Morpholine, Piperidine | Nucleophilic displacement | niscpr.res.in |
| Carboxamide | Phenoxyacetyl hydrazide | Benzoyl chloride, Cinnamoyl chloride | Amidation via grinding | orientjchem.org |
| Hydrazone | Phenoxyacetic acid hydrazide | Substituted benzaldehydes | Condensation | bch.ro, mdpi.com, researchgate.net |
Phenoxyacetyl hydrazides are exceptionally useful precursors for constructing a variety of five-membered heterocyclic rings. These synthetic strategies leverage the reactivity of the hydrazide moiety to undergo cyclocondensation reactions with appropriate building blocks.
Pyrazoles: Pyrazole-containing phenoxyacetic acid derivatives are commonly synthesized by reacting a phenoxyacetyl hydrazide with a 1,3-dicarbonyl compound. For instance, reacting the hydrazide of 4-chloro-2-diethyl-amidosulfonyl-phenoxyacetic acid with acetylacetone (B45752) in dimethylformamide, followed by acid-catalyzed cyclization, yields the corresponding 3,5-dimethyl-pyrazole derivative. bch.ro An alternative pathway involves the reaction of chalcone (B49325) derivatives (α,β-unsaturated ketones) with hydrazine hydrate in ethanol, with a few drops of glacial acetic acid, to form the pyrazoline ring, which can be part of the phenoxyacetic acid structure. pharmainfo.inresearchgate.net
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically proceeds through the cyclization of a diacylhydrazine intermediate. This intermediate is formed by reacting a phenoxyacetyl hydrazide with a carboxylic acid or acid chloride. The subsequent cyclodehydration is achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being one of the most common. utar.edu.mynih.govijper.org
Isoxazoles: Isoxazole (B147169) rings can be appended to the phenoxyacetic acid scaffold through several methods. One approach involves coupling reactions that link a pre-formed isoxazole ring with a phenoxyacetic acid derivative. smolecule.com Another route involves the reaction of hydroximinoyl chlorides with terminal alkynes to form the isoxazole ring, which can then be further functionalized. smolecule.com Syntheses often involve multi-step sequences to build the final molecule containing both the isoxazole and phenoxyacetic acid moieties. researchgate.netresearchgate.net
Triazoles: For the synthesis of 1,2,4-triazoles, a common method involves reacting a phenoxyacetic acid hydrazide with a suitable isocyanate at room temperature to form a semicarbazide (B1199961) derivative. Heating this intermediate in an aqueous sodium hydroxide solution facilitates cyclization to the 5-phenoxymethyl-4-substituted-1,2,4-triazol-3-one. isres.org Other methods include the cyclocondensation of 1-aryl-2-hydrazonoimidazolidines with phenoxyacetic acid derivatives. nih.gov
| Heterocycle | Common Precursor | Key Reagents for Cyclization | Synthetic Strategy | Reference(s) |
| Pyrazole | Phenoxyacetyl hydrazide | Acetylacetone or Chalcones | Cyclocondensation | bch.ro, pharmainfo.in, researchgate.net |
| 1,3,4-Oxadiazole (B1194373) | Phenoxyacetyl hydrazide | Carboxylic acids, Phosphorus oxychloride (POCl₃) | Formation of diacylhydrazine followed by cyclodehydration | utar.edu.my, nih.gov |
| Isoxazole | Phenoxyacetic acid derivative | Iodinated terminal alkynes, Coupling agents | Reaction with hydroximinoyl chlorides or coupling reactions | smolecule.com |
| 1,2,4-Triazole | Phenoxyacetic acid hydrazide | Isocyanates, Sodium hydroxide | Formation of semicarbazide followed by base-catalyzed cyclization | isres.org |
The synthesis of esters derived from chloro-substituted benzamides and salicylanilides represents an important class of phenoxyacetic acid analogues. These compounds can be prepared through several routes.
One direct method is the esterification of a salicylanilide (B1680751) with a suitable carboxylic acid, such as 4-(trifluoromethyl)benzoic acid, to form the final ester. asianpharmtech.com A more versatile and common approach involves building the phenoxyacetic acid moiety onto a pre-existing salicylanilide or benzamide (B126) core. In this pathway, a substituted salicylanilide, such as 5-chloro-2-hydroxy-N-phenylbenzamide, is reacted with a chloro-substituted acid ethyl ester (e.g., ethyl chloroacetate) in a solvent like ethyl methyl ketone with potassium carbonate as a base. researchgate.net This Williamson ether synthesis forms the corresponding salicylanilide phenoxyacetate ester. bch.roscispace.com These esters can then be converted into hydrazides and subsequently hydrazones, expanding the library of derivatives. bch.roresearchgate.net For example, the synthesis of ethyl 2-{4-chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid was achieved with a 78% yield. researchgate.net
Yield Optimization and Reaction Efficiency Analysis
Maximizing the yield and efficiency of synthetic reactions is crucial for the practical application of these chemical transformations. Several factors, including reaction conditions and purification methods, play a significant role in the outcome.
A key strategy for optimization is the systematic screening of reaction parameters. This can involve testing different catalysts, co-catalysts, bases, and solvents to find the ideal combination for a specific transformation. For instance, in one synthesis, switching the base from triethylamine (B128534) (Et₃N) to the stronger potassium carbonate (K₂CO₃) dramatically improved the outcome, leading to the exclusive formation of the desired product with a 69% yield, whereas the initial conditions gave only a 14% yield of the product alongside a significant by-product. researchgate.net
The choice of purification method is also critical. Recrystallization from an appropriate solvent, such as ethanol or benzene (B151609), is a common technique used to purify the final product and improve the isolated yield by removing impurities. bch.ro
Furthermore, modern synthetic techniques are being employed to enhance reaction efficiency. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and, in some cases, improve yields, particularly for reactions involving hindered substrates. The yields for the synthesis of various phenoxyacetic acid derivatives are often high, with many reported in the range of 66% to 92%, indicating that these synthetic pathways are generally efficient and robust. bch.roresearchgate.netresearchgate.net
| Derivative Class | Reported Yield Range | Reaction Conditions / Notes | Reference(s) |
| Salicylanilide Derivatives | 70-92% | Synthesis of esters, hydrazides, and hydrazones from N-(3-bromo-phenyl)-2-hydroxy-benzamide. | bch.ro |
| Pyrazoles | 79.32% | Cyclization of a phenoxyacetic acid hydrazide with acetylacetone. | bch.ro |
| Phenylisoxazol Phenoxy Acids | 70-89% | Microwave-assisted one-pot protocol. | researchgate.net |
| Chloro-Substituted Benzamides | 66-92% | Synthesis of esters, hydrazides, and hydrazones from 5-chloro-2-hydroxy-N-phenylbenzamide. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques in 4 Chlorophenyl Phenoxyacetate Research
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary, each providing unique information based on the molecule's interaction with electromagnetic radiation.
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. This technique is particularly effective for identifying polar functional groups, making it invaluable for confirming the key structural features of 4-chlorophenyl phenoxyacetate (B1228835). The analysis of its structure suggests several characteristic absorption bands would be present.
The most prominent peak would arise from the ester carbonyl (C=O) group, typically appearing as a strong, sharp band. In related ester compounds, this stretch is observed in the region of 1741-1725 cm⁻¹. rsc.orgmdpi.com The two C-O single bond stretches of the ester and ether linkages are also key identifiers. The aromatic C-O stretch is expected around 1247 cm⁻¹, while the aliphatic C-O-C asymmetric stretch would appear near 1311 cm⁻¹. mdpi.com
Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., 3077 cm⁻¹), while aromatic C=C skeletal vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. mdpi.com The presence of the chlorine substituent on one of the phenyl rings would give rise to a C-Cl stretching vibration in the fingerprint region, typically below 800 cm⁻¹.
A summary of the expected FTIR absorption bands is provided in the table below.
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic |
| 1741 - 1725 | C=O Stretch | Ester |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1311 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~1247 | C-O Stretch | Ester / Aryl Ether |
| < 800 | C-Cl Stretch | Aryl Halide |
Raman spectroscopy provides information complementary to FTIR. It measures the inelastic scattering of monochromatic light, and transitions that are weak in FTIR, such as those from symmetric or non-polar bonds, are often strong in Raman spectra. ceitec.cz
For 4-chlorophenyl phenoxyacetate, Raman analysis would be particularly useful for examining the skeletal vibrations of the phenyl rings and the C-C bonds. tcichemicals.com The symmetric "ring breathing" mode of the substituted and unsubstituted benzene (B151609) rings would produce sharp, characteristic signals. The C-Cl bond, being relatively non-polar, would also be expected to show a distinct Raman signal. While water can interfere with FTIR analysis, its Raman signal is weak, making Raman spectroscopy a suitable method for analyzing samples in aqueous media without extensive preparation. ceitec.cz The technique is non-destructive and can provide a detailed chemical fingerprint of the molecule. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the different proton environments.
Methylene (B1212753) Protons (-O-CH₂-CO-) : These two protons are chemically equivalent and are not coupled to any other protons, so they would appear as a sharp singlet. Based on analogous phenoxyacetic acid derivatives, the chemical shift for this signal is predicted to be around 4.66 ppm. scielo.br
Unsubstituted Phenyl Ring Protons : The five protons on the phenoxy group ring would appear as a complex multiplet, likely between 6.80 and 7.35 ppm, due to overlapping signals and multiple coupling interactions. scielo.br
4-Chlorophenyl Ring Protons : The four protons on this ring constitute an AA'BB' spin system, which typically appears as two distinct doublets. The protons ortho to the chlorine atom (H-3' and H-5') and the protons ortho to the ester oxygen (H-2' and H-6') would have slightly different chemical environments, leading to this characteristic pattern, expected in the range of 7.0 to 7.4 ppm.
The table below summarizes the predicted ¹H NMR data.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.66 | Singlet (s) | 2H | -O-CH₂ -CO- |
| 6.80 - 7.35 | Multiplet (m) | 5H | Protons on Phenoxy Ring |
| 7.00 - 7.40 | Doublet of Doublets (AA'BB') | 4H | Protons on 4-Chlorophenyl Ring |
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected in the aromatic region, one for the methylene carbon, and one for the carbonyl carbon.
The ester carbonyl carbon is the most deshielded, with a predicted chemical shift around 168.0 ppm. scielo.br The aromatic carbons attached to oxygen (C-1 and C-1') are also significantly deshielded, appearing in the 146-150 ppm range. The carbon atom bonded to chlorine (C-4') would appear around 129-135 ppm. The methylene carbon (-O-C H₂-CO-) is expected at approximately 65-67 ppm. scielo.br The remaining aromatic carbons would resonate between 110 and 130 ppm.
The predicted ¹³C NMR chemical shifts are outlined in the table below.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Ester Carbonyl (C =O) |
| 146.0 - 150.0 | C-1, C-1' (Aromatic carbons bonded to oxygen) |
| 129.0 - 135.0 | C-4' (Aromatic carbon bonded to chlorine) |
| 110.0 - 130.0 | Remaining Aromatic Carbons |
| 65.0 - 67.0 | Methylene Carbon (-O-C H₂-CO-) |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would primarily show correlations between the adjacent protons within the two separate aromatic rings, helping to trace the connectivity within each ring system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. analis.com.my It would definitively link the methylene proton singlet to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon, simplifying the assignment of the crowded aromatic region of the ¹³C spectrum.
The methylene protons (-CH₂-) to the ester carbonyl carbon.
The methylene protons (-CH₂-) to the ipso-carbon of the phenoxy ring (the carbon attached to the ether oxygen).
The protons on the 4-chlorophenyl ring to the ester carbonyl carbon.
These long-range correlations would provide undeniable proof of the ester linkage and confirm how the phenoxyacetic acid and 4-chlorophenol (B41353) units are connected, thus verifying the complete molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Different ionization methods provide complementary information about this compound.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that uses a high-energy electron beam to ionize molecules, causing extensive fragmentation. plos.org This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a molecule, which is invaluable for structural elucidation. plos.orgresearchgate.net
For this compound (C₁₄H₁₁ClO₃), the EI-MS spectrum is expected to display a molecular ion peak (M⁺˙) corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion, with about one-third the intensity. orgchemboulder.com
The high energy of EI leads to the cleavage of weaker bonds in the molecule. Expected fragmentation pathways for this compound include:
Cleavage of the ester bond: This is a common fragmentation pathway for esters. arizona.edu It can occur in two ways:
Loss of the 4-chlorophenoxy radical (•OC₆H₄Cl) to form the phenoxyacetyl cation ([C₆H₅OCH₂CO]⁺) at m/z 135.
Loss of a phenoxyacetyl radical (C₆H₅OCH₂CO•) to form the 4-chlorophenoxy cation ([OC₆H₄Cl]⁺) at m/z 128.
Cleavage of the ether bond: The ether linkage in the phenoxyacetyl moiety can also cleave, leading to fragments such as the phenoxy cation ([C₆H₅O]⁺) at m/z 93.
McLafferty Rearrangement: This rearrangement is common in esters with a gamma-hydrogen, leading to the elimination of a neutral molecule.
Aromatic Ring Fragmentation: The aromatic rings themselves can fragment, though they are relatively stable. The 4-chlorophenyl cation can lose a chlorine atom to produce a phenyl cation at m/z 77.
The resulting mass spectrum provides a detailed map of the compound's structure, with each peak corresponding to a specific fragment.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Formula |
|---|---|---|
| 262 | Molecular Ion [M]⁺˙ | [C₁₄H₁₁ClO₃]⁺˙ |
| 135 | Phenoxyacetyl cation | [C₈H₇O₂]⁺ |
| 128 | 4-Chlorophenoxy cation | [C₆H₄ClO]⁺ |
| 93 | Phenoxy cation | [C₆H₅O]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the determination of a molecule's exact mass, which is the monoisotopic mass calculated using the most abundant isotope of each element. missouri.edu From the exact mass, a unique elemental formula can be derived. orgchemboulder.com
The elemental formula for this compound is C₁₄H₁₁ClO₃. The calculated exact monoisotopic mass is 262.0397 Da. HRMS can easily distinguish this from other compounds that have the same nominal mass of 262 Da but a different elemental composition. bioanalysis-zone.com This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown substances in complex mixtures. researchgate.net
Table 2: Comparison of Exact Masses for Isobaric Compounds
| Compound Name | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
|---|---|---|---|
| This compound | C₁₄H₁₁ClO₃ | 262 | 262.0397 |
| N,N'-Diphenylurea | C₁₃H₁₂N₂O | 212 | 212.0950 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govspectroscopyonline.com Unlike EI-MS, ESI-MS typically does not cause extensive fragmentation. Instead, it generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. google.com
For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent peak at m/z 263.0475, corresponding to the protonated molecule [C₁₄H₁₁ClO₃+H]⁺. A sodium adduct might also be observed at m/z 285.0216, corresponding to [C₁₄H₁₁ClO₃+Na]⁺. The primary utility of ESI-MS in this context is the unambiguous determination of the molecular weight of the parent compound with minimal fragmentation, complementing the structural information provided by EI-MS. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure and Conformation Determination
For this compound, which is expected to be a crystalline solid at room temperature, single-crystal XRD analysis would provide definitive proof of its structure. acs.org The analysis would yield precise data on:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules in the unit cell.
Molecular Conformation: The dihedral angles defining the spatial relationship between the phenyl, ether, and chlorophenyl groups.
Intermolecular Interactions: The presence and geometry of any non-covalent interactions that stabilize the crystal structure.
While specific crystallographic data for this compound was not found in the searched literature, studies on structurally similar molecules, such as ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate, demonstrate the utility of XRD in confirming molecular architecture and observing changes in crystallinity. nih.govresearchgate.net
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. mt.com These methods are vital for assessing the thermal stability and decomposition behavior of materials.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). celignis.comprecisa.com The resulting TGA curve plots the percentage of initial mass remaining against temperature. mt.com This analysis is used to determine the thermal stability of a compound, study its decomposition kinetics, and quantify its composition. celignis.com
A TGA experiment on this compound would reveal its decomposition profile. The TGA curve would likely show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would occur. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability. The shape of the curve, whether a single sharp drop or a multi-step process, provides insight into the decomposition mechanism. researchgate.net The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to more accurately identify the temperatures of maximum decomposition rates. mt.com Analysis of related complex esters has shown that TGA can effectively distinguish the thermal stability of the pure compound versus its inclusion complexes. mdpi.com
Table 3: Table of Compounds
| Compound Name |
|---|
| This compound |
| (4-chlorophenyl) 2-phenoxyacetate |
| ethyl 2-(2-((4-chlorophenyl) carbamoyl)phenoxy)acetate |
| 4-chlorophenyl 4'-chlorophenoxyacetate |
| Phenyl phenoxyacetate |
| (2 R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate |
| N,N'-Diphenylurea |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. filab.frnih.gov This method is instrumental in studying the thermal properties of materials, such as melting points and other phase transitions. nih.govtorontech.com In the context of this compound and related compounds, DSC provides valuable data on their thermal stability and purity. researchgate.net
A DSC thermogram reveals the temperatures at which thermal events occur. For instance, a sharp endothermic peak typically corresponds to the melting point of a crystalline substance. The temperature and enthalpy of melting can be determined from these scans. researchgate.net In research involving derivatives of similar compounds, DSC has been used to determine melting points and assess purity based on the van't Hoff equation. researchgate.net For example, a DSC thermogram of a related tromethamine salt of a (4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate derivative shows a distinct endothermic event, which is indicative of its melting point. google.com
Table 1: Illustrative DSC Data for a Crystalline Organic Compound
| Parameter | Value | Unit |
| Onset Temperature | 120.5 | °C |
| Peak Temperature | 122.8 | °C |
| Enthalpy of Fusion | 85.2 | J/g |
This table represents typical data obtainable from a DSC analysis and is for illustrative purposes.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. advancechemjournal.com They are widely employed in the analysis of this compound to ensure its purity and to analyze complex samples containing the compound.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of compounds in a liquid sample. shimadzu.com It is particularly useful for non-volatile substances and is a method of choice for analyzing pharmaceuticals and other organic compounds. advancechemjournal.com In the analysis of compounds structurally similar to this compound, Reverse-Phase HPLC (RP-HPLC) is commonly used. pensoft.net
A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. pensoft.net Detection is often achieved using a UV-Vis detector at a specific wavelength. pensoft.netopenaccessjournals.com The method's goal is to separate the main compound from any impurities or degradation products. advancechemjournal.comopenaccessjournals.com The validation of an HPLC method ensures its accuracy, precision, and reproducibility for its intended purpose. pensoft.net For instance, in the analysis of a related pyrrol-1-yl)propanoic acid derivative, an RP-HPLC method was developed using an Acetonitrile:Phosphate buffer (pH=3) mobile phase with UV detection at 225 nm. pensoft.net
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
This table illustrates typical parameters for an HPLC analysis of a compound like this compound, based on published methods for similar structures. pensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile organic compounds. longdom.orgnih.govthermofisher.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. longdom.org This makes it an indispensable tool for trace analysis in environmental monitoring, such as detecting pesticides and other pollutants in water and soil samples. longdom.orgthermofisher.comresearchgate.net
In the analysis of chlorophenoxy compounds, a GC-MS/MS method can provide the high selectivity needed for trace-level quantification. thermofisher.comresearchgate.net The use of a triple quadrupole mass spectrometer (MS/MS) operating in Selected Reaction Monitoring (SRM) mode enhances sensitivity and reduces matrix interference. thermofisher.com For environmental samples, a Solid Phase Extraction (SPE) step is often employed to concentrate the analytes before GC-MS/MS analysis. researchgate.net A developed SPE-GC-MS/MS method for chlorophenoxy acidic herbicides demonstrated high sensitivity with a limit of quantification (LOQ) lower than 3.3 ng/L for a 200 mL water sample. researchgate.net
Table 3: Performance of a GC-MS/MS Method for Trace Analysis
| Parameter | Result |
| Limit of Quantification (LOQ) | < 3.3 ng/L |
| Determination Coefficient (R²) | > 0.9950 |
| Recovery | 68.5 - 114% |
This table summarizes the performance of a validated GC-MS/MS method for analyzing related chlorophenoxy compounds in water samples. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. umass.edulibretexts.org It is widely utilized in organic synthesis to monitor the progress of a reaction, assess the purity of a product, and determine the appropriate conditions for larger-scale column chromatography. umich.edulibretexts.org
The principle of TLC involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a suitable mobile phase. umass.eduumich.edu Compounds separate based on their differential affinity for the stationary and mobile phases. umass.edu Visualization is often achieved under UV light, where compounds can appear as dark spots on a fluorescent background. umass.edulibretexts.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org The disappearance of reactant spots and the appearance of new product spots on a TLC plate indicate the progression of a chemical reaction. libretexts.org
Table 4: Components and Parameters in TLC Analysis
| Component/Parameter | Description |
| Stationary Phase | Silica gel or alumina (B75360) coated on a plate. libretexts.orgumich.edu |
| Mobile Phase | A solvent or mixture of solvents that moves up the plate. umass.edu |
| Spotting | Application of the sample solution to the plate. umass.edu |
| Development | Separation of components as the mobile phase ascends the plate. umass.edu |
| Visualization | Detection of spots, often using UV light or iodine vapor. umass.edu |
| Retention Factor (Rf) | A calculated value used for compound identification. libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. msu.eduresearchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of molecules. msu.edu It is a versatile method used for both quantitative analysis and for studying electronic transitions and complex formation. uu.nlresearchgate.net
The UV-Vis spectrum of a compound shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. msu.edu For organic molecules, these absorptions typically arise from n → π* and π → π* electronic transitions. uu.nlresearchgate.net UV-Vis spectroscopy is often integrated with other techniques, such as HPLC, where a UV-Vis detector is used for quantification. sci-hub.senih.gov The technique can also be employed to study the formation of complexes, as changes in the electronic environment upon complexation can lead to shifts in the absorption spectrum.
Table 5: Typical Electronic Transitions in UV-Vis Spectroscopy
| Transition | Description | Typical Wavelength Range |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Often below 400 nm |
| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Can be in the near UV or visible region |
This table provides a general overview of the types of electronic transitions observed in organic molecules using UV-Vis spectroscopy. uu.nl
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. libretexts.org This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. libretexts.orgbrainkart.com Validating the empirical formula is a critical step in the characterization of a newly synthesized compound. msu.edu
The process involves determining the mass percentage of each element present in a sample. libretexts.orgbrainkart.com These percentages are converted to mole ratios by dividing by the respective atomic masses of the elements. brainkart.commsu.edu The resulting mole ratios are then simplified to the smallest whole numbers to establish the empirical formula. libretexts.orgbrainkart.com The experimentally determined elemental composition is typically compared to the calculated values for the proposed formula, with a close agreement (often within 0.4%) required for confirmation in scientific publications. stackexchange.com
Table 6: Example Calculation of an Empirical Formula
| Element | % Composition | Atomic Mass ( g/mol ) | Relative Moles | Simplest Ratio |
| Carbon (C) | 67.09 | 12.01 | 5.59 | 14 |
| Hydrogen (H) | 4.42 | 1.01 | 4.38 | 11 |
| Chlorine (Cl) | 14.15 | 35.45 | 0.40 | 1 |
| Oxygen (O) | 14.34 | 16.00 | 0.90 | 2 |
This table illustrates the steps to determine the empirical formula for this compound (C₁₄H₁₁ClO₂) from its theoretical percentage composition.
Computational Chemistry and Molecular Modeling in 4 Chlorophenyl Phenoxyacetate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of molecules. These methods allow for a detailed understanding of the electron distribution, which dictates the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For compounds related to 4-Chlorophenyl phenoxyacetate (B1228835), DFT, often at the B3LYP/6-311G(d,p) level of theory, is employed to determine optimized molecular geometries, including bond lengths and angles. materialsciencejournal.org These theoretical calculations are often compared with experimental data, such as from X-ray diffraction, to validate the computational model. researchgate.net
DFT is also utilized to calculate vibrational frequencies (FT-IR spectra) and nuclear magnetic resonance (NMR) chemical shifts, which aids in the characterization of synthesized molecules. materialsciencejournal.orgresearchgate.net Furthermore, DFT calculations are applied to study the electronic structure of coordination compounds, such as the complex formed between p-chlorophenoxyacetic acid and copper (II), to understand how metal complexation alters the molecule's properties. researchedu.org The analysis of total charge on atoms and frontier molecular orbitals can be performed to identify the electron-donor and electron-acceptor parts of the ligand and its metal complexes. researchedu.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. iqce.jpimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. iqce.jpresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as electrons can be easily excited to a higher energy level. researchgate.netresearchgate.net For example, in studies of related chlorophenyl derivatives, the HOMO-LUMO energy gap is calculated to predict the molecule's reactivity with potential biological receptors. materialsciencejournal.orgresearchgate.net A minimal HOMO-LUMO energy gap can indicate that a molecule is more reactive towards receptors. researchgate.net The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance during a chemical reaction.
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | -6.19 | -2.28 | 3.91 | materialsciencejournal.org |
| p-(dimethylamino)azobenzene (Illustrative) | -5.2281 | -1.7486 | 3.4795 | researchgate.net |
| Ethyl-2-(p-tolyloxy)propanoate-5-chloro-isatin (Illustrative) | -5.8395 | -1.2140 | 4.6255 | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netreadthedocs.io The MEP surface is color-coded to represent different values of electrostatic potential. researchgate.net
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and susceptible to electrophilic attack. researchedu.orgresearchgate.net These areas are often located around electronegative atoms like oxygen. researchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack, commonly found around hydrogen atoms. materialsciencejournal.orgresearchgate.net Green and yellow areas indicate intermediate potential. researchgate.net For chlorophenyl-containing compounds, MEP analysis helps to identify the most reactive sites and understand intermolecular interactions, such as hydrogen bonding. materialsciencejournal.orgresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design.
Molecular docking simulations are widely used to predict how a ligand, such as a derivative of 4-Chlorophenyl phenoxyacetate, fits into the binding site of a target protein. nih.govresearchgate.net The process generates multiple possible binding poses and scores them based on their predicted binding affinity or energy. researchgate.net This scoring helps in ranking different compounds and identifying the most promising candidates for further development. neliti.com
The accuracy of binding affinity prediction remains a significant challenge, as scoring functions often simplify the complex physical phenomena of molecular recognition. nih.gov Proteins, especially those like cytochrome P450s with large, flexible active sites, can be difficult to model accurately. nih.gov Therefore, docking results are often used as starting points for more computationally intensive methods like molecular dynamics (MD) simulations to refine the binding poses and improve affinity predictions. nih.gov A framework known as Folding-Docking-Affinity (FDA) has been proposed, which involves generating the 3D protein structure, docking the ligand, and then predicting the binding affinity from the resulting complex structure to improve accuracy over docking-free methods. biorxiv.org
| Ligand | Protein Target (PDB ID) | Binding Score/Energy (kcal/mol) | Reference |
|---|---|---|---|
| Isatin-derivative with dimethyl biguanide | Mpro (COVID-19) | -7.6 | researchgate.net |
| Methyl anthranilate chalcone (B49325) (MAC) | Anaplastic lymphoma kinase (4FNZ) | -5.729 | researchgate.net |
| N-{2-(4-chlorophenyl) acetyl} amino alcohol derivative | Enoyl-Acyl Carrier Protein Reductase (1IYK) | -7.1 | researchgate.net |
| Serotonin (5-HT) | Human Serotonin Transporter (5I6X) | -16.25 (Top Glide Score) | researchgate.net |
A critical outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the protein's binding site. rsc.org A binding site is typically defined as the set of protein residues within a certain distance (e.g., 4.0 Å) of the ligand. plos.org Docking studies can identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts that stabilize the ligand-protein complex. researchgate.netplos.org
Receptor-Based Pharmacophore Model Generation
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. schrodinger.com Receptor-based pharmacophore modeling utilizes the 3D structure of the target protein, either with a bound ligand (ligand-protein complex) or as an apo structure (without a ligand), to identify key interaction points within the binding site. mdpi.comnih.govnih.gov
The process involves identifying features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings within the receptor's active site that are crucial for ligand binding. mdpi.comresearchgate.net These features are then mapped into a 3D model. This model serves as a sophisticated filter for virtual screening, allowing researchers to rapidly search large chemical databases for novel compounds that possess the correct spatial and chemical characteristics to bind to the target. schrodinger.comnih.gov For instance, a pharmacophore model generated from a protein-ligand complex can be used as a query to identify potential new leads from databases of natural or synthetic compounds. mdpi.com The generation of high-quality pharmacophore models, even in the absence of a known active ligand, is a critical step in early-stage drug discovery. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. medium.comyoutube.com By simulating the interactions within a system, MD provides a detailed view of a molecule's conformational landscape—the collection of three-dimensional shapes it can adopt—and its dynamic behavior in various environments, such as in solution or when interacting with a biological target. youtube.com
In the context of this compound research, MD simulations can be used to:
Assess Binding Stability: After a potential binding pose is predicted by molecular docking, an MD simulation can verify its stability. If the ligand, such as a derivative of this compound, remains stably bound within the receptor's active site over the course of the simulation, it increases confidence in the predicted binding mode. youtube.com Conversely, if the ligand quickly dissociates, the initial pose may be incorrect. youtube.com
Identify Druggable Pockets: Mixed-solvent molecular dynamics (MixMD) simulations, which use small organic probe molecules, can identify and characterize binding pockets on a protein's surface. nih.gov For example, simulations involving moieties like 2-fluoro-4-chlorophenyl have been used to explore and open up allosteric sites on receptors that were not apparent from static crystal structures. nih.gov
Understand Structural Changes: MD can reveal how a protein's structure changes upon ligand binding and highlight time-resolved interactions, such as the formation and breaking of hydrogen bonds, which are crucial for biological activity. youtube.com
In Silico Screening and Molecular Property Predictions
In silico methods are crucial for prioritizing compounds for synthesis and experimental testing by predicting their properties and potential bioactivity.
Virtual screening is a computational technique used in drug discovery to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. cam.ac.uk This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. Key methodologies include:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. biorxiv.org A primary technique within SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. malariaworld.org The success of a virtual screening campaign often depends on the accuracy of the predicted binding pose and affinity. biorxiv.org For example, docking 41 analogues of pyrimethamine (B1678524) and cycloguanil (B1669406) against Plasmodium falciparum dihydrofolate reductase led to the identification of compound C-04, {1-(4-chlorophenyl)-6-(4-phenoxyphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine}, which served as a template for designing more potent derivatives. malariaworld.org
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods are used. These approaches rely on the knowledge of molecules that are already known to be active. A common LBVS technique is pharmacophore screening, which uses a pharmacophore model (as described in section 4.2.3) as a 3D query to find compounds with matching features in a database. schrodinger.com
Recent advances allow for the screening of ultra-large chemical libraries containing billions or even trillions of compounds, vastly expanding the chemical space that can be explored for new drug candidates. biosolveit.de
Predicting a molecule's physicochemical properties is essential for evaluating its potential as a drug. "Drug-likeness" is a concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. cosmeticsandtoiletries.com Several rule-based filters are used for this purpose:
Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule states that an orally active drug generally has: not more than 5 hydrogen bond donors, not more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a calculated octanol-water partition coefficient (logP) not greater than 5. cosmeticsandtoiletries.comgalchimia.com While influential, it is recognized as a guideline rather than a strict rule, as many successful drugs, particularly natural products, fall outside these parameters. galchimia.comoutsourcedpharma.com
Veber's Rule: This rule complements Lipinski's by focusing on molecular flexibility and polarity. It suggests that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less. mdpi.comwisdomlib.org
These properties can be calculated for derivatives of this compound using various software tools to predict their potential for oral bioavailability. mdpi.comjrespharm.com Studies on related phenoxyacetic acid derivatives have utilized these rules to evaluate their drug-like characteristics. mdpi.com
| Compound Type | Property Evaluated | Finding | Reference |
|---|---|---|---|
| Phenoxyacetic Acid Derivatives | Lipinski's & Veber's Rules | Designed compounds met Lipinski and Veber criteria, suggesting good potential for absorption. | mdpi.com |
| 1,3,4-Oxadiazole (B1194373) Derivatives | LogP (Lipinski) | Most synthesized compounds had a LogP value <5, consistent with Lipinski's rule. | jrespharm.com |
| (4-(2-((2-(3-Chlorophenyl)...)phenoxy)acetic acid | Veber's Rule | Calculated to not pass Veber's Rule. | chemfont.cachemfont.ca |
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. acs.org Computational approaches are vital for identifying the key chemical groups and properties that govern a compound's efficacy. For example, in a study of chloroacetohydrazide inhibitors, SAR analysis revealed that para-substitution on the phenyl ring was preferred and that an N-methyl group on the linker improved potency four-fold compared to a secondary amine for the 4-chlorophenyl containing analogue. acs.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that seeks to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info QSAR models are mathematical equations that correlate physicochemical descriptors of molecules (such as electronic, steric, and hydrophobic properties) with their activity. researchgate.net
These models are powerful tools for:
Predicting the activity of newly designed, unsynthesized compounds. d-nb.info
Optimizing lead compounds to enhance their potency.
Understanding the mechanism of action by identifying the molecular properties that are most important for activity. researchgate.net
A QSAR study on derivatives of 4-chlorophenyloxy N-alkyl phosphoramidates as anti-cervical cancer agents developed a highly predictive model. researchgate.net The best equation was determined to be:
log IC50 = -498.629 + (-69.645 × qCl) + (-1267.348 × qC12) + (-25.627 × qC17) + (-1209.520 × qO4) + (0.541 × log P) researchgate.net
This model demonstrated strong statistical reliability, as shown in the table below, and was used to design new compounds with potentially enhanced activity. researchgate.net Similarly, QSAR studies on 4-(4-chlorobenzyl)phenoxyacetic acid esters have calculated the contributions of different substituent groups to antilipemic activity, finding that a pyrid-3-ylmethyl group maximized activity while minimizing toxic effects. nih.gov
| Statistical Parameter | Value | Description |
|---|---|---|
| n | 21 | Number of compounds in the training set |
| r² | 0.867 | Coefficient of determination for the training set |
| Fcount/Ftable | 6.758 | F-test value for statistical significance |
| r² (external validation) | 0.7302 | Coefficient of determination for the external test set (n=5) |
Conformational Analysis to Determine Bioactive Conformations
Conformational analysis is a critical component of computational chemistry in drug discovery and molecular biology. It involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses considerable conformational flexibility, understanding its preferred three-dimensional structures is key to elucidating its mechanism of action at a molecular level. The "bioactive conformation" is the specific spatial arrangement that a molecule adopts when it binds to its biological target, such as a receptor or enzyme, to elicit a biological response. irbbarcelona.org
The process of determining the bioactive conformation of this compound would computationally involve several steps. Initially, a systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule. This search generates a multitude of possible conformers. Following this, the energy of each conformer is calculated and minimized using quantum mechanical methods, such as Density Functional Theory (DFT), or less computationally intensive molecular mechanics force fields. The resulting low-energy conformers represent the most stable and, therefore, the most likely conformations to exist in a biological system.
While direct experimental data on the bioactive conformation of this compound is not available in the provided search results, insights can be drawn from studies on structurally related molecules. For instance, computational studies on flexible molecules often reveal a few low-energy conformers that are significantly populated at physiological temperatures. nih.gov The identification of these conformers is crucial, as one or more of them may represent the bioactive conformation. nih.gov The bioactive conformation is not necessarily the absolute lowest energy conformer in solution but must be accessible without a prohibitive energy penalty.
To illustrate the type of data generated from such an analysis, a hypothetical table of low-energy conformers for this compound is presented below. The dihedral angles, which define the rotation around key single bonds, are crucial in distinguishing between different conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C=O) | Population (%) |
| 1 | 0.00 | 120.5° | -175.2° | 45.3 |
| 2 | 0.85 | -118.3° | -178.9° | 25.1 |
| 3 | 1.50 | 85.6° | 5.4° | 15.7 |
| 4 | 2.10 | -88.2° | 3.1° | 8.9 |
This table is a hypothetical representation of data from a conformational analysis study.
By comparing the structural features of these low-energy conformers with the binding pocket of a known or hypothesized biological target, researchers can postulate which conformation is the bioactive one. This information is invaluable for the rational design of new analogues with improved activity and selectivity.
Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the concept of partitioning the crystal electron density into molecular fragments. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. This surface provides a unique and insightful way to understand how molecules pack together in the solid state.
For this compound, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular contacts that stabilize its crystal structure. The analysis generates several graphical plots, including the d_norm, d_i, d_e, and 2D fingerprint plots, which highlight and quantify the different types of interactions.
The d_norm surface maps the normalized contact distance, which is a combination of d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface). Red spots on the d_norm surface indicate close intermolecular contacts, which are often hydrogen bonds or other strong interactions. White regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.
The 2D fingerprint plot is a histogram of (d_i, d_e) pairs and provides a quantitative summary of the intermolecular interactions. Each type of interaction (e.g., H···H, C···H, O···H, Cl···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.
While a specific Hirshfeld analysis for this compound is not present in the search results, studies on other molecules containing a 4-chlorophenyl group provide valuable insights into the expected interactions. For example, in the crystal structure of other chlorophenyl-containing compounds, significant contributions from H···H, C···H/H···C, and Cl···H/H···Cl contacts are commonly observed. nih.gov The presence of the chlorine atom often leads to C-H···Cl and sometimes Cl···π interactions, which play a crucial role in the crystal packing. nih.govmdpi.com The oxygen atoms of the ester group in this compound would be expected to participate in hydrogen bonding (O···H) if suitable hydrogen bond donors are present. nih.gov
A hypothetical breakdown of intermolecular contacts for this compound derived from a Hirshfeld surface analysis is presented in the table below.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 40.5 |
| C···H / H···C | 26.2 |
| O···H / H···O | 15.8 |
| Cl···H / H···Cl | 12.3 |
| C···C | 3.1 |
| Other | 2.1 |
This table is a hypothetical representation of data from a Hirshfeld surface analysis.
This quantitative data allows for a detailed comparison of the packing motifs in different crystalline forms (polymorphs) of a compound and helps in understanding the structure-property relationships of molecular solids.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-chlorophenyl phenoxyacetate, and how can reaction conditions be optimized?
The synthesis of aryl phenoxyacetates typically involves nucleophilic substitution reactions. For example, 4-chlorophenoxyacetic acid derivatives are synthesized by reacting 4-chlorophenolate anions with chloroacetate precursors under controlled pH and temperature (e.g., 60–80°C) to maximize yield . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Stoichiometry : A 1:1 molar ratio of phenolate to chloroacetate minimizes side products.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Validate product identity using NMR (¹H/¹³C) and FT-IR spectroscopy to confirm ester linkage formation and chlorine substitution .
Q. Which analytical techniques are most effective for characterizing the structural and crystallographic properties of this compound?
- X-ray crystallography : Resolve bond angles and distances, as demonstrated for (4-chlorophenyl)acetic acid derivatives (e.g., C–Cl bond length: 1.74 Å; torsion angles: 5.2°) .
- Solid-state NMR : Deuterium quadrupole coupling constants (QCC) can assess molecular rigidity in crystal lattices .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 392.88 for C₂₇H₁₇ClO) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically addressed?
Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve these:
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare bioactivity across studies, ensuring p < 0.05 significance .
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Impurity profiling : Use HPLC-MS to identify trace byproducts (e.g., hydrolyzed phenoxyacetic acid) that may interfere with bioassays .
Q. What computational strategies are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions (e.g., sulfonation at the para position) .
- Molecular docking : Screen interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina to prioritize derivatives for synthesis .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity to design analogs with enhanced potency .
Q. How does the 4-chlorophenyl substituent influence the compound’s physicochemical stability and intermolecular interactions?
- Hydrolytic stability : The electron-withdrawing chlorine group reduces ester hydrolysis rates compared to unsubstituted phenoxyacetates. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .
- Crystal packing : Chlorine participates in halogen bonding (C–Cl···O), stabilizing crystal structures, as shown in (4-chlorophenyl)acetic acid (van der Waals contacts: 3.2–3.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
